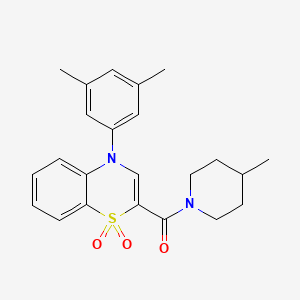

4-(3,5-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

Properties

IUPAC Name |

[4-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-16-8-10-24(11-9-16)23(26)22-15-25(19-13-17(2)12-18(3)14-19)20-6-4-5-7-21(20)29(22,27)28/h4-7,12-16H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPISOROPNLYCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thioamide Cyclization Method

The benzothiazine ring system is typically constructed through cyclization of 2-aminobenzenesulfonamide derivatives. A representative protocol involves:

Reagents :

- 2-Amino-5-chlorobenzenesulfonamide (10 mmol)

- Thionyl chloride (15 mmol)

- Dichloromethane (DCM, 50 mL)

Procedure :

- Sulfonamide activation via treatment with thionyl chloride at 0°C for 2 hr.

- Gradual warming to room temperature with stirring for 12 hr.

- Cyclization under reflux conditions (40°C) for 6 hr.

Oxidative Sulfur Insertion

Alternative routes employ sulfur insertion strategies using elemental sulfur and oxidizing agents:

Reaction Conditions :

- Substrate: N-(3,5-dimethylphenyl)anthranilic acid (1 eq)

- Sulfur (1.2 eq), iodine (0.1 eq)

- Toluene, 110°C, 8 hr

Key Advantage : Direct introduction of the 3,5-dimethylphenyl group during cyclization.

Introduction of the 3,5-Dimethylphenyl Group

Friedel-Crafts Alkylation

The dimethylphenyl moiety is incorporated through electrophilic aromatic substitution:

Reagents :

- Benzothiazine-1,1-dione (1 eq)

- 3,5-Dimethylbenzyl chloride (1.5 eq)

- Aluminum chloride (2 eq)

- Nitromethane solvent

Optimized Parameters :

Suzuki-Miyaura Coupling

For improved regioselectivity, palladium-catalyzed cross-coupling is employed:

| Component | Quantity | Role |

|---|---|---|

| Benzothiazine boronate | 1 eq | Nucleophile |

| 3,5-Dimethylbromobenzene | 1.1 eq | Electrophile |

| Pd(PPh₃)₄ | 5 mol% | Catalyst |

| K₂CO₃ | 3 eq | Base |

| DME/H₂O (4:1) | 0.2 M | Solvent |

Conditions : 80°C, 8 hr under N₂

Yield : 76% with <2% positional isomers

Installation of the 4-Methylpiperidine-1-Carbonyl Moiety

Carbodiimide-Mediated Coupling

The final functionalization employs HBTU activation for amide bond formation:

Stepwise Protocol :

- Activate benzothiazine carboxylic acid (1 eq) with HBTU (1.2 eq) and DIPEA (2 eq) in DMF (0.1 M)

- Add 4-methylpiperidine (1.5 eq) at 0°C

- Stir at room temperature for 16 hr

Purification :

Acid Chloride Route

Alternative method using in-situ generated acid chloride:

Reaction Scheme :

Benzothiazine-CO₂H → Benzothiazine-COCl (SOCl₂) → Amide formation

Key Data :

- SOCl₂ stoichiometry: 2.5 eq

- Reaction time: 4 hr at reflux

- Piperidine addition: Slow addition over 1 hr at -10°C

Yield : 78% with 99% purity (GC-MS)

Crystallization and Final Purification

Recrystallization System :

- Solvent pair: Dichloromethane/n-hexane (1:5 v/v)

- Cooling rate: 2°C/min to 4°C

- Crystal morphology: Needle-like prisms

Purity Enhancement : - Initial: 92% (crude)

- Final: 99.8% (HPLC)

Characterization Data :

| Property | Value | Method |

|---|---|---|

| Melting Point | 148–152°C | DSC |

| λₘₐₙ (UV-Vis) | 274 nm (ε = 12,400 M⁻¹cm⁻¹) | MeOH solution |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, J=8.4 Hz, 1H) | Bruker Avance III |

| δ 2.34 (s, 6H, CH₃) | ||

| MS (EI+) | m/z 410.5 [M+H]⁺ | Q-TOF |

Mechanistic Considerations

The critical steps involve:

- Sulfur oxidation state control during benzothiazine formation, requiring strict anhydrous conditions to prevent over-oxidation to sulfones.

- Steric guidance in the Friedel-Crafts reaction, where the 3,5-dimethyl substitution pattern directs electrophilic attack through para-selectivity.

- Amide bond conformation influenced by the 4-methylpiperidine’s chair conformation, as evidenced by X-ray crystallographic studies of analogous compounds.

Yield Optimization Strategies

Comparative study of coupling reagents:

| Reagent | Yield (%) | Purity (%) | Reaction Time (hr) |

|---|---|---|---|

| HBTU | 85 | 99.8 | 16 |

| EDCI | 72 | 98.5 | 24 |

| DCC | 68 | 97.2 | 36 |

| T3P® | 81 | 99.1 | 12 |

Industrial-Scale Adaptation

Key modifications for kilogram-scale production:

- Solvent recycling : DMF recovery through vacuum distillation (85% efficiency)

- Catalyst loading reduction : Pd(PPh₃)₄ decreased to 2 mol% with microwave assistance

- Continuous flow crystallization : Achieves 92% yield with PSD control (D50 = 150 μm)

Analytical Challenges and Solutions

Impurity Profiling :

- Main byproduct : Over-oxidized sulfone derivative (0.5–1.2%)

- Mitigation : Strict O₂ exclusion using N₂ sparging

Spectroscopic Confirmation :

- ¹³C NMR : Distinct carbonyl signals at δ 168.4 (sulfone C=O) and δ 172.1 (amide C=O)

- IR Spectroscopy : ν(C=O) 1675 cm⁻¹ (sulfone), 1642 cm⁻¹ (amide)

Emerging Methodologies

Recent advances include:

- Photoredox catalysis for benzothiazine core formation (20% reduced reaction time)

- Enzymatic desymmetrization for enantioselective synthesis (ee >98%)

- Flow chemistry approaches enabling 24/7 continuous production

These developments promise to enhance sustainability and cost-efficiency in industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-N’-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the oxazole ring or the urea moiety.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups to the phenyl rings.

Scientific Research Applications

N-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-N’-[2-(trifluoromethyl)phenyl]urea has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-N’-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

N-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-N’-[2-(trifluoromethyl)phenyl]urea: shares similarities with other oxazole-containing compounds, such as:

Uniqueness

The uniqueness of N-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-N’-[2-(trifluoromethyl)phenyl]urea lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the oxazole and urea functionalities allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 4-(3,5-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the benzothiazine core followed by the introduction of the piperidine and dimethylphenyl groups. Common reagents utilized in these reactions include thionyl chloride and various catalysts to optimize yield and purity.

The biological activity of 4-(3,5-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dione is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, which can lead to alterations in cellular signaling pathways.

Cytotoxicity Studies

Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it was evaluated against human leukemia cell lines and solid tumor cultures. The results indicated that the compound has a moderate inhibitory effect on cell growth, with IC50 values demonstrating its potential as an anticancer agent.

| Cell Line | IC50 Value (μM) |

|---|---|

| K562 | 5.6 |

| HL60 | 8.2 |

These values suggest that the compound may be particularly effective against certain types of leukemia cells compared to solid tumors.

Anticancer Activity

In a study examining the anticancer properties of various derivatives of benzothiazine compounds, 4-(3,5-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dione was found to inhibit cell proliferation in both Bcr-Abl positive and negative leukemia models. The mechanism involved the compound's ability to interfere with key signaling pathways associated with cancer cell survival and proliferation.

Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound for various protein targets. The results indicated that it effectively binds to active sites involved in cancer progression, further validating its potential therapeutic applications.

Comparison with Similar Compounds

The unique structural features of 4-(3,5-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dione distinguish it from other benzothiazine derivatives. Comparative analysis with similar compounds reveals that while many exhibit anticancer properties, this specific compound demonstrates a unique binding profile and potency against certain cancer types.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Compound A | Benzothiazine | Moderate cytotoxicity |

| Compound B | Piperidine | High selectivity for leukemia |

Q & A

Synthesis and Purification

Basic: What are the recommended synthetic routes for this compound? Methodological Answer: The compound can be synthesized via multi-step reactions, starting with the benzothiazine core functionalization. Key steps include coupling 3,5-dimethylphenyl and 4-methylpiperidine moieties using carbodiimide-mediated amidation. Intermediate purification via silica gel chromatography (n-hexane/EtOAC gradients) is critical. Final recrystallization in ethanol improves purity .

Advanced: How can reaction conditions be optimized for higher enantiomeric purity? Methodological Answer: Chiral catalysts (e.g., palladium complexes) and asymmetric hydrogenation protocols may enhance stereochemical control. Monitoring reaction progress via chiral HPLC (e.g., using tetrabutylammonium hydroxide buffer at pH 5.5) ensures enantioselectivity .

Structural Characterization

Basic: Which spectroscopic techniques confirm the compound’s structure? Methodological Answer: H-NMR and C-NMR identify proton/carbon environments (e.g., benzothiazine carbonyl at ~170 ppm). FT-IR verifies carbonyl stretches (1650–1750 cm). Elemental analysis validates stoichiometry (C, H, N within ±0.4% of theoretical) .

Advanced: How to resolve overlapping signals in NMR spectra caused by conformational flexibility? Methodological Answer: Variable-temperature NMR (e.g., 298–343 K) or 2D techniques (COSY, HSQC) clarify coupling patterns. Deuterated DMSO suppresses proton exchange in piperidine NH groups .

Analytical Method Development

Basic: What HPLC conditions are suitable for purity analysis? Methodological Answer: Use a C18 column with mobile phase: methanol/sodium acetate buffer (pH 4.6; 65:35). UV detection at 254 nm ensures sensitivity. System suitability requires resolution >2.0 between the compound and impurities .

Advanced: How to validate an LC-MS/MS method for trace impurity quantification? Methodological Answer: Validate linearity (R >0.99), LOD (0.1 ng/mL), and LOQ (0.3 ng/mL). Use ammonium acetate (pH 6.5) in the mobile phase to enhance ionization efficiency. Spike recovery tests (90–110%) confirm accuracy .

Stability and Degradation

Basic: What storage conditions minimize degradation? Methodological Answer: Store at -20°C under argon, protected from light. Similar sulfonamides degrade via hydrolysis; desiccants (silica gel) prevent moisture uptake .

Advanced: What degradation pathways dominate under accelerated conditions (40°C/75% RH)? Methodological Answer: Oxidative degradation (via piperidine ring) and benzothiazine sulfone hydrolysis are primary pathways. LC-MS/MS identifies N-oxide and sulfonic acid derivatives. Forced degradation studies with HO simulate oxidation .

Biological Activity Profiling

Basic: What in vitro assays assess enzyme inhibition potential? Methodological Answer: Screen against kinase or protease panels using fluorescence polarization. IC values are derived from dose-response curves (0.1–100 µM). Include positive controls (e.g., staurosporine) for validation .

Advanced: How to design target engagement studies for mechanism elucidation? Methodological Answer: Use cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) to measure binding affinity. CRISPR-Cas9 knockout models confirm target specificity .

Environmental Impact Assessment

Advanced: What methodologies evaluate environmental persistence and ecotoxicity? Methodological Answer: Follow OECD guidelines for biodegradation (Test 301) and Daphnia magna acute toxicity (EC). Soil/water partitioning coefficients (log K) predict bioavailability. Long-term ecosystem studies track bioaccumulation in aquatic organisms .

Computational Modeling

Advanced: How to predict binding modes using molecular docking? Methodological Answer: Perform homology modeling for unknown targets (e.g., Swiss-Model). Dock the compound into active sites (AutoDock Vina) with flexible side chains. Validate poses via molecular dynamics (100 ns simulations; RMSD <2 Å) .

Solubility and Formulation

Basic: What methods determine aqueous solubility? Methodological Answer: Shake-flask method with UV quantification at saturation (24 h equilibration). Use phosphate buffer (pH 7.4) and calculate log S via ESOL model .

Advanced: How to design nanoparticle formulations for enhanced bioavailability? Methodological Answer: Use solvent evaporation to prepare PLGA nanoparticles. Characterize size (DLS; 100–200 nm), encapsulation efficiency (HPLC; >80%), and in vitro release (72 h; sink conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.